

# Application Notes and Protocols: Dosimetry Calculations for [177Lu]Lu-DPI-4452 Therapy

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Compound of Interest		
Compound Name:	DPI-4452	
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#### Introduction

[177Lu]Lu-**DPI-4452** is a novel peptide-based radioligand therapy targeting Carbonic Anhydrase IX (CAIX), a transmembrane protein overexpressed in various solid tumors, including clear cell renal cell carcinoma (ccRCC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC)[1][2][3]. The theranostic pair, consisting of the therapeutic agent [177Lu]Lu-**DPI-4452** and the imaging agent [68Ga]Ga-**DPI-4452**, allows for patient selection and personalized dosimetry to optimize treatment efficacy while minimizing toxicity to healthy organs[1][2][4].

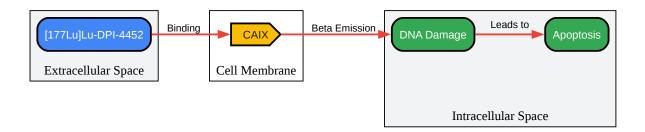
Accurate dosimetry is critical for the safe and effective administration of [177Lu]Lu-**DPI-4452**. It involves quantifying the absorbed radiation dose in tumors and normal organs to ensure a therapeutic dose is delivered to the tumor while keeping the dose to critical organs within safe limits. These application notes provide a comprehensive overview of the methodologies and protocols for dosimetry calculations related to [177Lu]Lu-**DPI-4452** therapy, based on preclinical data and established principles of peptide receptor radionuclide therapy (PRRT) dosimetry.

## **Mechanism of Action and Signaling Pathway**

**DPI-4452** is a cyclic peptide that contains a DOTA cage for chelating radionuclides like 177Lu and 68Ga[1][5]. It binds with high affinity to CAIX, which is often induced by hypoxia or



mutations in the Von Hippel-Lindau (VHL) tumor suppressor gene[2]. Upon binding to CAIX on the surface of tumor cells, the emitted beta particles from 177Lu induce cellular damage, leading to tumor cell death.



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Signaling pathway of [177Lu]Lu-**DPI-4452**.

#### **Quantitative Dosimetry Data**

The following tables summarize the available quantitative dosimetry data for **DPI-4452** radioligands from preclinical and clinical studies.

Table 1: Extrapolated Human Absorbed Radiation Dose for [177Lu]Lu-**DPI-4452** from Beagle Dog Studies[6]



Organ	Absorbed Dose (Gy/GBq) - Female	Absorbed Dose (Gy/GBq) - Male
Stomach Wall	0.824	0.796
Small Intestine	0.695	0.671
Kidneys	0.438	0.422
Red Marrow	0.134	0.129
Liver	0.106	0.102
Spleen	0.089	0.086
Pancreas	0.084	0.081
Ovaries	0.078	N/A
Testes	N/A	0.075
Lungs	0.074	0.072
Heart Wall	0.068	0.066
Whole Body	0.065	0.063

Note: Data extrapolated from studies in beagle dogs. The small intestine and stomach were identified as potential dose-limiting organs[6].

Table 2: Human Dosimetry Estimates for [68Ga]Ga-**DPI-4452** in Patients with Clear Cell Renal Cell Carcinoma[1]



Organ	Mean Absorbed Dose (mGy/MBq)	Standard Deviation
Stomach Wall	0.33	0.10
Small Intestine Wall	0.33	0.08
Gallbladder Wall	0.21	0.12
Kidneys	Low	N/A
Liver	Low	N/A
Bone Marrow	Low	N/A
Effective Dose	0.06 mSv/MBq	0.02

Note: Data from a first-in-human study with the imaging agent [68Ga]Ga-**DPI-4452**. Low bone marrow absorption may indicate low myelotoxicity potential for the therapeutic counterpart[4].

### **Experimental Protocols for Dosimetry Calculations**

The following protocols are generalized methodologies for performing dosimetry calculations for [177Lu]Lu-**DPI-4452** therapy, based on standard practices in PRRT.

## Patient Preparation and Radiopharmaceutical Administration

- Patient Selection: Patients are selected based on positive [68Ga]Ga-DPI-4452 PET/CT imaging, confirming CAIX expression in tumors[2].
- Informed Consent: Obtain written informed consent from the patient before any procedure.
- Pre-medication: Administer any required pre-medications (e.g., antiemetics) as per the clinical trial protocol.
- Radiopharmaceutical Administration: Administer the therapeutic dose of [177Lu]Lu-DPI-4452 intravenously over a specified period[2]. Record the exact activity administered and the time of administration.



#### Image Acquisition Protocol (SPECT/CT)

- Imaging Time Points: Acquire whole-body planar and SPECT/CT images at multiple time
  points post-injection to determine the biodistribution and clearance of the
  radiopharmaceutical. Typical time points for 177Lu-labeled peptides are 1, 4, 24, and 72
  hours post-injection[7]. The ongoing clinical trial for [177Lu]Lu-DPI-4452 includes up to four
  imaging sessions over seven days[2].
- SPECT/CT Scanner Calibration: Ensure the SPECT/CT scanner is calibrated for 177Lu imaging to allow for accurate quantification of activity.
- Image Acquisition Parameters:
  - Energy Windows: Use appropriate energy windows for the 177Lu photopeaks (e.g., 208 keV).
  - CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.
  - SPECT Acquisition: Acquire SPECT data using parameters optimized for 177Lu (e.g., matrix size, number of projections, time per projection).

#### **Image Analysis and Quantification**

- Image Reconstruction: Reconstruct the SPECT images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and detector response.
- Region of Interest (ROI) Definition: On the co-registered SPECT/CT images, draw ROIs
  around source organs (e.g., kidneys, liver, spleen, stomach, small intestine) and tumors at
  each time point.
- Activity Quantification: Determine the total activity within each ROI at each imaging time point. This is typically expressed in Megabecquerels (MBq).
- Time-Activity Curve Generation: For each source organ and tumor, plot the quantified activity versus time. Fit the data points to an appropriate mathematical function (e.g., monoexponential or bi-exponential) to generate a time-activity curve (TAC).

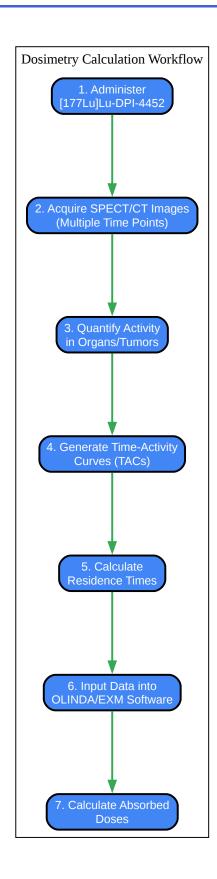


 Residence Time Calculation: Calculate the area under the TAC for each source organ to determine the total number of disintegrations, also known as the residence time.

#### **Absorbed Dose Calculation**

- Dosimetry Software: Use a dedicated software package, such as OLINDA/EXM (Organ Level INternal Dose Assessment/EXponential Modeling), for absorbed dose calculations[1] [5][8].
- Input Data: Input the calculated residence times for each source organ into the software.
- Phantom Selection: Select the appropriate anthropomorphic phantom (e.g., adult male, adult female) that best represents the patient.
- Dose Calculation: The software uses the MIRD (Medical Internal Radiation Dose) formalism to calculate the absorbed dose (in Gy or mGy) to target organs by considering the emissions of 177Lu and the energy deposition within the body[8].
- Reporting: Report the absorbed doses for all relevant organs and tumors, typically in Gy/GBq or mGy/MBq.





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